molecular formula C12H15NO3 B2631344 (E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid CAS No. 773129-16-1

(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid

Cat. No.: B2631344
CAS No.: 773129-16-1
M. Wt: 221.256
InChI Key: XWSGRIMGVKUTMA-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid is an organic compound characterized by the presence of a dimethylamino group and a methoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methoxyacetic acid under basic conditions to form the corresponding cinnamic acid derivative. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to minimize waste and improve the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[4-(Dimethylamino)phenyl]prop-2-enoic acid
  • (E)-3-[4-(Methoxyphenyl]prop-2-enoic acid
  • (E)-3-[4-(Dimethylamino)-2-hydroxyphenyl]prop-2-enoic acid

Uniqueness

(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-[4-(dimethylamino)-2-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)10-6-4-9(5-7-12(14)15)11(8-10)16-3/h4-8H,1-3H3,(H,14,15)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSGRIMGVKUTMA-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=C(C=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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